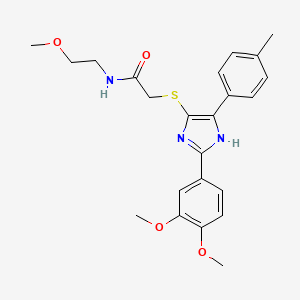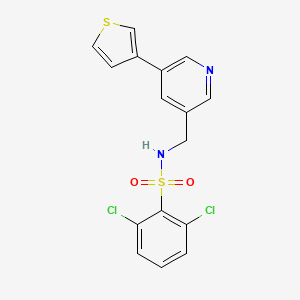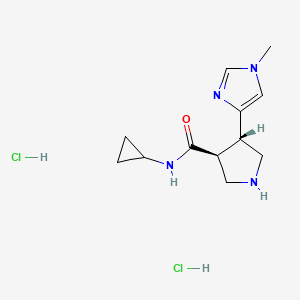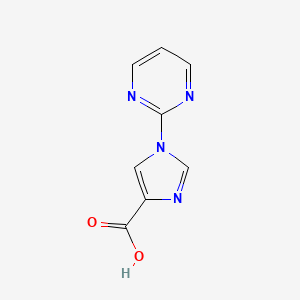
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DPA-714 and belongs to the family of translocator protein (TSPO) ligands. TSPO is a mitochondrial protein that plays a crucial role in several biological processes, including cholesterol transport, apoptosis, and steroidogenesis. DPA-714 has been shown to bind to TSPO with high affinity and specificity, making it a promising tool for investigating TSPO function and its role in various diseases.
Mécanisme D'action
Mode of Action
Based on its structure, it may bind to its targets and modulate their activity, leading to downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of pathways, including signal transduction, cell proliferation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of identified targets and pathways. It’s possible that it could have a range of effects depending on the specific targets it interacts with .
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 has several advantages as a research tool, including its high affinity and specificity for TSPO, its ability to modulate various biological processes, and its potential applications in various fields. However, there are also some limitations associated with the use of DPA-714, including its potential toxicity and the need for optimization of its synthesis and purification protocols.
Orientations Futures
There are several future directions for research on DPA-714, including the development of new TSPO ligands with improved potency and selectivity, the investigation of the role of TSPO in various diseases, and the optimization of the synthesis and purification protocols for DPA-714. Other future directions include the development of new diagnostic tools based on TSPO expression, the investigation of the mechanisms underlying the anti-cancer and anti-inflammatory effects of DPA-714, and the development of new therapeutic strategies based on TSPO modulation.
Méthodes De Synthèse
The synthesis of DPA-714 involves several steps, starting from the reaction of 4-chloro-2-nitrobenzene with piperidine to form 4-(piperidin-1-yl)nitrobenzene. This intermediate is then reacted with ethyl cyanoacetate to form 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)nitrobenzene. The final step involves the reduction of the nitro group to form 4-(4-cyano-5-(piperidin-1-yl)oxazol-2-yl)-N,N-diethylbenzenesulfonamide (DPA-714). The synthesis of DPA-714 has been optimized to achieve high yields and purity.
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and inflammation. In neuroscience, DPA-714 has been used as a TSPO ligand to investigate the role of TSPO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPA-714 has also been used as a PET imaging agent to visualize TSPO expression in the brain, which can provide valuable information about the progression of these diseases.
In cancer research, DPA-714 has been shown to inhibit the growth of several types of cancer cells, including breast cancer, prostate cancer, and glioblastoma. DPA-714 has also been used as a diagnostic tool to detect TSPO expression in cancer cells, which can help in the early detection and treatment of cancer.
In inflammation research, DPA-714 has been shown to reduce inflammation in various animal models of inflammatory diseases, including colitis and arthritis. DPA-714 has also been used as a diagnostic tool to detect TSPO expression in inflamed tissues, which can help in the diagnosis and treatment of inflammatory diseases.
Propriétés
IUPAC Name |
4-(4-cyano-5-piperidin-1-yl-1,3-oxazol-2-yl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-3-23(4-2)27(24,25)16-10-8-15(9-11-16)18-21-17(14-20)19(26-18)22-12-6-5-7-13-22/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTMYLLUZXOTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2971678.png)
![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide](/img/structure/B2971679.png)
![4,6-Dimethyl-2-[(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine](/img/structure/B2971681.png)


![2-{2-[(4-Chlorophenyl)sulfanyl]acetyl}-3-(dimethylamino)acrylonitrile](/img/structure/B2971687.png)

![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)



